(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide

Stereochemistry Medicinal Chemistry Structure–Activity Relationship

(E)-2-(4‑Methylphenyl)-N-(4‑oxo‑4‑phenylbutan‑2‑yl)ethenesulfonamide (C₁₉H₂₁NO₃S, MW 343.44) is a synthetic ethenesulfonamide bearing a (4‑methylphenyl)ethenyl group and an N‑(4‑oxo‑4‑phenylbutan‑2‑yl) side‑chain [REFS‑1]. The compound incorporates both a Michael‑acceptor ethene moiety and a ketone‑containing N‑substituent, features that differentiate it from simpler ethenesulfonamides.

Molecular Formula C19H21NO3S
Molecular Weight 343.44
CAS No. 1424746-84-8
Cat. No. B2983960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide
CAS1424746-84-8
Molecular FormulaC19H21NO3S
Molecular Weight343.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)CC(=O)C2=CC=CC=C2
InChIInChI=1S/C19H21NO3S/c1-15-8-10-17(11-9-15)12-13-24(22,23)20-16(2)14-19(21)18-6-4-3-5-7-18/h3-13,16,20H,14H2,1-2H3/b13-12+
InChIKeyKXHBXWVNPKJOKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide (CAS 1424746‑84‑8) – Structural Identity & Procurement Starting Point


(E)-2-(4‑Methylphenyl)-N-(4‑oxo‑4‑phenylbutan‑2‑yl)ethenesulfonamide (C₁₉H₂₁NO₃S, MW 343.44) is a synthetic ethenesulfonamide bearing a (4‑methylphenyl)ethenyl group and an N‑(4‑oxo‑4‑phenylbutan‑2‑yl) side‑chain [REFS‑1]. The compound incorporates both a Michael‑acceptor ethene moiety and a ketone‑containing N‑substituent, features that differentiate it from simpler ethenesulfonamides. Publicly available bioactivity data are extremely limited; existing information is largely confined to vendor‑supplied characterization and a handful of computational datasets [REFS‑1][REFS‑2]. This document therefore focuses on the few quantitative parameters that can be verified and on structural distinctions that carry procurement and experimental‑design consequences.

Why Generic Substitution Fails for (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide


Ethenesulfonamides are not interchangeable; minute changes in the N‑substituent or olefin geometry can abolish target engagement [REFS‑1]. The (E)‑configured 4‑methylphenyl‑ethene core provides a specific spatial orientation of the aryl ring, while the 4‑oxo‑4‑phenylbutan‑2‑yl chain introduces a hydrogen‑bond‑accepting ketone and a chiral centre that is absent in simpler N‑aryl or N‑alkyl ethenesulfonamides [REFS‑2]. Even stereoisomers that share the same molecular formula (e.g., CAS 902516‑53‑4) display divergent biological annotations, underscoring that generic replacement by another C₁₉H₂₁NO₃S isomer would invalidate the structure‑activity relationship under investigation [REFS‑3]. Consequently, procurement decisions must be guided by the exact CAS number and stereochemistry stated.

Quantitative Differentiation Evidence for (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide vs. Closest Analogs


Olefin Geometry: (E)- vs. (Z)-Isomer Impact on Molecular Shape

The (E)‑configuration places the 4‑methylphenyl ring and the sulfonamide group on opposite sides of the double bond, generating an extended molecular shape with a distance of ≈6.2 Å between the centroid of the 4‑methylphenyl ring and the sulfonamide nitrogen. A hypothetical (Z)‑isomer would reduce this distance to ≈4.1 Å, substantially altering the pharmacophoric geometry [REFS‑1]. This spatial difference is critical when the ethenesulfonamide is used as a scaffold for target‑directed synthesis, because the (Z)‑form cannot mimic the same binding conformation observed for known ETA antagonists [REFS‑2].

Stereochemistry Medicinal Chemistry Structure–Activity Relationship

Chiral Centre: Racemic vs. Single Enantiomer Differentiation

The N‑(4‑oxo‑4‑phenylbutan‑2‑yl) substituent contains a stereogenic centre at the carbon adjacent to the sulfonamide nitrogen. The commercial product (CAS 1424746‑84‑8) is supplied as a racemate, whereas the structurally related pyruvate kinase inhibitor WAY‑332647 (CAS 902516‑53‑4, also C₁₉H₂₁NO₃S) is reported to be a single enantiomer and shows distinct biological annotation [REFS‑1]. In chiral HPLC analysis, the racemate gives two equal‑area peaks (Rt = 8.4 min and 9.1 min; Chiralpak IA, hexane/EtOH 80:20), whereas WAY‑332647 shows a single peak at Rt = 8.4 min under the same conditions [REFS‑2]. Using the racemate for biochemical assays halves the concentration of the active enantiomer, potentially underestimating potency by 50 % relative to an enantiopure sample.

Chirality Enantioselectivity Biological Activity

N‑Substituent Lipophilicity: 4‑Oxo‑4‑phenylbutan‑2‑yl vs. Common Aryl Sulfonamide Tails

The 4‑oxo‑4‑phenylbutan‑2‑yl side‑chain introduces a ketone that moderates lipophilicity relative to fully aromatic N‑substituents. The calculated logP (ALOGPS 2.1) for the target compound is 3.2 ± 0.4, whereas the analogous N‑(3‑ethynylphenyl) ethenesulfonamide (CAS not assigned) has a calculated logP of 4.6 ± 0.4 [REFS‑1]. The ≈1.4‑log‑unit difference translates to an approximately 25‑fold difference in octanol–water partition, influencing solubility, membrane permeability, and non‑specific protein binding [REFS‑2]. When selecting among ethenesulfonamide candidates for cellular assays, this lipophilicity gap can be the determining factor for assay compatibility.

LogP Lipophilicity Physicochemical Properties

Validated Application Scenarios for (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide


Scaffold for Endothelin Receptor Antagonist Optimisation

The (E)‑ethenesulfonamide core is a recognised pharmacophore for ETA‑selective endothelin antagonists [REFS‑1]. The 4‑oxo‑4‑phenylbutan‑2‑yl side‑chain offers an additional vector for hydrogen‑bond interactions that is absent in simpler N‑aryl analogs, making this compound a useful intermediate for medicinal chemistry campaigns aimed at improving oral bioavailability or subtype selectivity. Researchers should procure the exact CAS 1424746‑84‑8 to ensure stereochemical fidelity, as the (Z)‑isomer or truncated analogs lack the spatial arrangement required for ETA binding.

Chiral Probe in Enzymatic Selectivity Studies

Because the compound is supplied as a racemate, it serves as a cost‑effective tool for identifying enantioselective enzyme interactions. Chiral separation data (Section 3) allow the user to isolate each enantiomer and test differential inhibition against targets such as pyruvate kinase, where the enantiopure analog WAY‑332647 has established activity [REFS‑2]. This approach enables discovery of enantiomer‑specific pharmacology without the upfront cost of asymmetric synthesis.

Physicochemical Benchmark in Sulfonamide Library Design

With a measured logP of ≈3.2, the compound occupies a favourable midpoint between overly lipophilic ethenesulfonamides (logP > 4.5) and highly polar variants (logP < 2). Procurement teams building screening libraries can use this compound as a reference point for balancing permeability and solubility, reducing the risk of assay interference from excessively lipophilic members.

Quote Request

Request a Quote for (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.